![molecular formula C53H61NO18 B012195 Urdamycin D CAS No. 104443-44-9](/img/structure/B12195.png)
Urdamycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urdamycin D is a natural product found in Streptomyces fradiae with data available.
Wissenschaftliche Forschungsanwendungen
Table 1: Comparison of Urdamycin D and Rapamycin
Feature | This compound | Rapamycin |
---|---|---|
mTOR Inhibition | Inhibits mTORC1 and mTORC2 | Primarily inhibits mTORC1 |
Induction of Apoptosis | Yes | Limited |
Induction of Autophagy | Yes | No |
Source | Streptomyces OA293 | Streptomyces hygroscopicus |
Cancer Research Applications
Recent research has demonstrated that this compound shows promise in treating various cancers, including breast and cervical cancers. In laboratory studies, it was found to induce cell death through both apoptosis and autophagy mechanisms . The compound's ability to inhibit Akt activation—a protein involved in cell survival—further contributes to its anti-cancer properties .
Case Study: Breast Cancer Treatment
In a study conducted by researchers from CSIR-National Chemical Laboratory and the Jawaharlal Nehru Tropical Botanic Garden, this compound was tested on breast cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups treated with standard chemotherapy agents .
Antibiotic Properties
Aside from its anti-cancer applications, this compound is part of the angucycline antibiotic family. It demonstrates antibacterial activity against various pathogens. Research into its structure-activity relationship has revealed that modifications to its chemical structure can enhance its efficacy against specific bacterial strains .
Table 2: Antibacterial Activity of Urdamycin Derivatives
Derivative | Activity Against Bacteria | Modification Type |
---|---|---|
Urdamycin A | Effective against E. coli | Methanolysis |
Urdamycin G | Enhanced activity against S. aureus | O-acylation |
Future Directions in Research
The ongoing exploration of this compound's applications highlights several avenues for future research:
- Optimization of Structure : Further studies on the structural modifications of Urdamycin derivatives could lead to more effective antibiotics with reduced resistance.
- Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for cancer treatment.
- Combination Therapies : Investigating the potential of combining this compound with existing chemotherapy drugs may enhance treatment outcomes for cancer patients.
Eigenschaften
CAS-Nummer |
104443-44-9 |
---|---|
Molekularformel |
C53H61NO18 |
Molekulargewicht |
1000 g/mol |
IUPAC-Name |
(3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione |
InChI |
InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1 |
InChI-Schlüssel |
FHCQDSRDFSOQAV-BHPMGVOKSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=CC(=C(C6=C4O)O)C7CC(C(C(O7)C)O)OC8CCC(C(O8)C)OC9CC(C(C(O9)C)O)O)C(=C1C=NC2=CC=CC=C21)C(=O)O5)O)(C)O)O |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O[C@H]1CC[C@@H]([C@@H](O1)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
Kanonische SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)C9CC(C(C(O9)C)O)OC1CCC(C(O1)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
Synonyme |
urdamycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.